molecular formula C13H15F3O B1325455 3,3-Dimethyl-4'-trifluoromethylbutyrophenone CAS No. 898764-76-6

3,3-Dimethyl-4'-trifluoromethylbutyrophenone

Cat. No.: B1325455
CAS No.: 898764-76-6
M. Wt: 244.25 g/mol
InChI Key: AQWNDPCLGNOSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-4’-trifluoromethylbutyrophenone is a chemical compound with the molecular formula C13H15F3O and a molecular weight of 244.25 g/mol. It is also known by its IUPAC name, 3,3-dimethyl-1-[4-(trifluoromethyl)phenyl]-1-butanone .

Preparation Methods

The synthesis of 3,3-Dimethyl-4’-trifluoromethylbutyrophenone typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with 3,3-dimethylbutanone under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency .

Chemical Reactions Analysis

3,3-Dimethyl-4’-trifluoromethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under specific conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming secondary alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3-Dimethyl-4’-trifluoromethylbutyrophenone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4’-trifluoromethylbutyrophenone involves its interaction with molecular targets and pathways within biological systems . The compound’s effects are mediated through its ability to interact with specific enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions . Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

3,3-Dimethyl-4’-trifluoromethylbutyrophenone can be compared with other similar compounds, such as:

    3,3-Dimethylbutyrophenone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4’-Trifluoromethylbutyrophenone: Lacks the dimethyl groups, affecting its steric and electronic properties.

Properties

IUPAC Name

3,3-dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O/c1-12(2,3)8-11(17)9-4-6-10(7-5-9)13(14,15)16/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWNDPCLGNOSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642403
Record name 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-76-6
Record name 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.